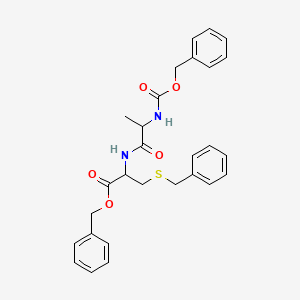![molecular formula C17H15F3N2O3 B11955464 Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)
Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate is a chemical compound with the molecular formula C17H15F3N2O3. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is prepared through the trifluoromethylation of aniline. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling Reaction: The 3-(trifluoromethyl)aniline is then coupled with 4-aminobenzoic acid under suitable conditions to form the intermediate product.
Esterification: The intermediate product is esterified with ethanol in the presence of an acid catalyst to yield ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-{(3,4,5-trimethoxybenzoyl)amino}-3-thiophenecarboxylate
- Ethyl 4-{[3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl]amino}benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 4-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly valuable in various applications, particularly in medicinal chemistry, where the trifluoromethyl group can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Properties
Molecular Formula |
C17H15F3N2O3 |
|---|---|
Molecular Weight |
352.31 g/mol |
IUPAC Name |
ethyl 4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-15(23)11-6-8-13(9-7-11)21-16(24)22-14-5-3-4-12(10-14)17(18,19)20/h3-10H,2H2,1H3,(H2,21,22,24) |
InChI Key |
ZYLLRSVNUKVQIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


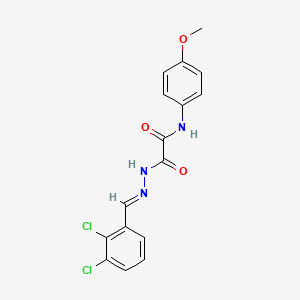

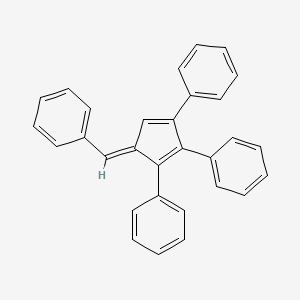
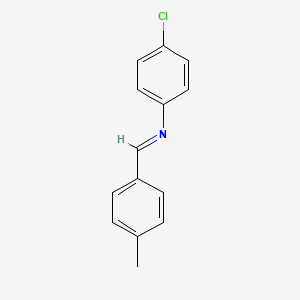
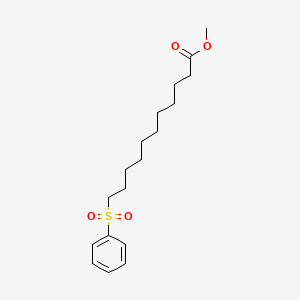
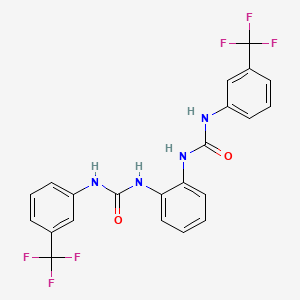
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

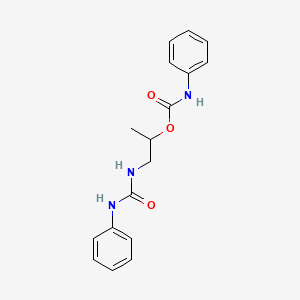
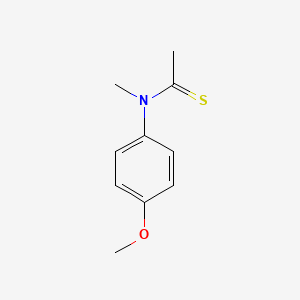

![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
